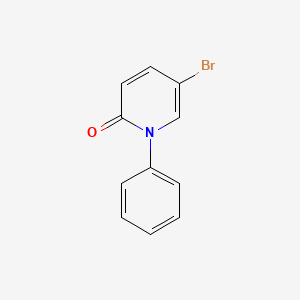

5-溴-1-苯基吡啶-2(1H)-酮

描述

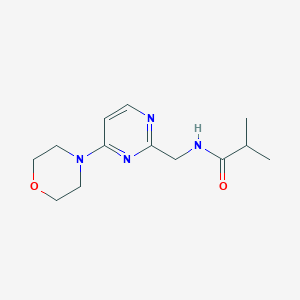

5-Bromo-1-phenylpyridin-2(1H)-one, commonly referred to as 5-BP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents. 5-BP is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

科学研究应用

合成中的富卤素中间体5-溴-1-苯基吡啶-2(1H)-酮在药物化学研究中作为富卤素中间体具有重要价值。它有助于合成独特的卤代吡啶,这对于进一步化学操作中所需的各种五取代吡啶的功能至关重要(Wu et al., 2022)。

铱四唑配合物中的配体该化合物在杂环双核环金属(III)配合物中扮演着重要角色,作为配体发挥作用。它显著贡献于这些配合物所观察到的广泛氧化还原和发射性能,使其成为构建多金属结构的吸引人的基本组成部分(Stagni et al., 2008)。

合成新型以吡啶为基础的衍生物该化合物用于钯催化的铜促进Suzuki交叉偶联反应,合成新型吡啶衍生物。这些衍生物已被探索用于潜在应用,如液晶的手性掺杂剂和各种生物活性,包括抗凝血和生物膜抑制活性(Ahmad et al., 2017)。

合成官能化吡啶该化合物还是高效合成官能化吡啶衍生物的关键,用于制备金属络合分子杆。它作为Stille偶联反应的前体,导致一系列取代吡啶(Schwab et al., 2002)。

在DNA甲基化研究中的作用在生物研究领域,该化合物已被用于探索DNA甲基化。它对神经干细胞中全局DNA甲基化模式产生显著影响,影响其分化和基因表达(Schneider & d’Adda di Fagagna, 2012)。

铜(I)和钌(II)配合物的合成它有助于合成CNN钳状钯(II)和钌(II)配合物,这些配合物在各种化学反应中表现出显著的催化活性,包括醛的烯丙基化和酮的转移氢化(Wang et al., 2011)。

核苷类似物中的抗病毒活性5-溴-1-苯基吡啶-2(1H)-酮的衍生物已被研究其抗病毒活性,特别是在抑制细胞培养中的逆转录病毒复制方面。这项研究扩展了其在药物化学中的潜在用途,特别是在抗逆转录病毒药物的开发中(Hocková等,2003)。

光物理学研究和DNA结合它参与了研究,检查配体平面性对多吡啶钌(II)配合物与DNA相互作用的影响。了解这些相互作用对于DNA靶向治疗和诊断工具的发展至关重要(Xu et al., 2003)。

有机合成中的应用最后,5-溴-1-苯基吡啶-2(1H)-酮在有机合成中使用,特别是在芳基酮苯胺环化中产生各种吡啶酮衍生物,这些衍生物在药物开发和合成化学中具有潜在应用(Nikam & Kappe, 2015)。

属性

IUPAC Name |

5-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGXCNUXQUIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)

![Tert-butyl 3-[methyl-[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2424272.png)

![3-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2424276.png)